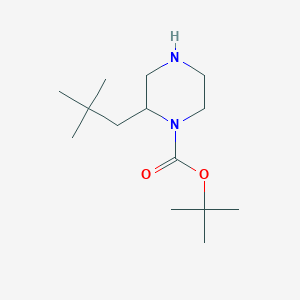

Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate

Description

Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a branched 2,2-dimethylpropyl (neopentyl) substituent at the 2-position of the piperazine ring. This compound is synthesized via nucleophilic substitution or coupling reactions, often involving di-tert-butyldicarbonate (Boc anhydride) and functionalized piperazine precursors under controlled conditions . The Boc group enhances solubility and stability, making it a key intermediate in medicinal chemistry for drug discovery, particularly in the synthesis of anticancer agents and enzyme inhibitors .

Properties

Molecular Formula |

C14H28N2O2 |

|---|---|

Molecular Weight |

256.38 g/mol |

IUPAC Name |

tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H28N2O2/c1-13(2,3)9-11-10-15-7-8-16(11)12(17)18-14(4,5)6/h11,15H,7-10H2,1-6H3 |

InChI Key |

WMUXBLXFHKCHQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1CNCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,2-Dimethylpiperazine (Key Intermediate)

The preparation of tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate relies on first obtaining 2,2-dimethylpiperazine. Several methods have been developed, with the most industrially viable involving:

Step 1: Preparation of 2-chloro-2-methylpropanal

Isobutyraldehyde is chlorinated using sulfuryl chloride (SO2Cl2) in the absence of solvent, producing 2-chloro-2-methylpropanal. Gaseous by-products such as sulfur dioxide (SO2) and hydrogen chloride (HCl) are released. The reaction is quenched with water to remove excess chlorinating agent.

Optionally, the aldehyde is diluted with toluene and treated with acid catalysts (e.g., sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid, or Montmorillonite K10) to facilitate cyclotrimerization to a trioxane intermediate.Step 2: Formation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine (Imine Intermediate)

2-chloro-2-methylpropanal is reacted with ethylenediamine in an organic solvent such as tetrahydrofuran (THF) or toluene at elevated temperatures. This yields an imine intermediate, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, often used directly in the next step without isolation.Step 3: Catalytic Hydrogenation to 2,2-Dimethylpiperazine

The imine intermediate is hydrogenated over palladium on carbon (Pd/C) catalyst under mild pressure (3.5–4 bar) and temperature (40–65°C). Hydrogen consumption is monitored until completion, converting the imine to 2,2-dimethylpiperazine.

The crude product contains residual ethylenediamine and solvents (toluene, methanol).Step 4: Purification

The crude 2,2-dimethylpiperazine is concentrated under reduced pressure to remove solvents and distilled under vacuum to obtain pure 2,2-dimethylpiperazine (purity ~95%).Step 5: Optional Salt Formation

The purified or crude 2,2-dimethylpiperazine can be converted into acid addition salts by reaction with suitable acids for improved handling or further transformations.

This multi-step process is industrially scalable and avoids toxic reagents like bromine used in older methods. The overall molar yield from isobutyraldehyde is approximately 20% in reported industrial processes, with purity suitable for subsequent functionalization.

Functionalization to this compound

Once 2,2-dimethylpiperazine is obtained, it is converted into this compound by carbamate formation:

Step 6: Reaction with Di-tert-butyl Dicarbonate (Boc2O)

2,2-Dimethylpiperazine is reacted with di-tert-butyl dicarbonate under basic or neutral conditions to selectively protect one of the piperazine nitrogens as a tert-butyl carbamate (Boc) group. The reaction is typically performed in an organic solvent such as dichloromethane or THF at room temperature.Step 7: Salt Formation (Optional)

The Boc-protected product can be further converted into acid addition salts, such as the hemi-DL-tartrate salt, by reaction with DL-tartaric acid in ethanol/water mixtures. This salt formation improves crystallinity and purity for pharmaceutical or chemical applications.

Summary Table of Preparation Steps

| Step | Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Chlorination of isobutyraldehyde | Sulfuryl chloride, no solvent, quench with water | 2-chloro-2-methylpropanal | Gaseous SO2, HCl by-products |

| 2 | Condensation with ethylenediamine | THF or toluene, heat | 6,6-dimethyl-1,2,3,6-tetrahydropyrazine (imine) | Used directly in next step |

| 3 | Catalytic hydrogenation | Pd/C catalyst, 3.5-4 bar H2, 40-65°C | 2,2-dimethylpiperazine (crude) | Residual solvents present |

| 4 | Purification | Vacuum concentration and distillation | Pure 2,2-dimethylpiperazine | ~95% purity |

| 5 | Salt formation (optional) | Acid addition | 2,2-dimethylpiperazine salts | For improved handling |

| 6 | Boc protection | Di-tert-butyl dicarbonate, organic solvent | This compound | Selective N-protection |

| 7 | Salt formation (optional) | DL-tartaric acid, ethanol/water | Hemi-DL-tartrate salt of Boc-protected compound | Enhanced purity and crystallinity |

Chemical Reactions Analysis

Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate undergoes various chemical reactions, including substitution and coupling reactions. For instance, it can participate in Buchwald-Hartwig coupling reactions with aryl halides in the presence of a palladium catalyst and a base such as potassium phosphate (K3PO4)

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system. Its derivatives have shown potential as antibacterial, antifungal, and anticancer agents . Additionally, it is used in the synthesis of various organic compounds such as amides, sulfonamides, and Mannich bases .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, which enhance its interaction with macromolecules. This interaction can lead to the modulation of biological activities such as enzyme inhibition or receptor binding . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Similarity Scores

The table below compares tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate with analogous piperazine derivatives, highlighting substituent positions, molecular weights, and similarity indices (calculated using cheminformatics tools):

Key Observations :

- Substituent Position : The 2-position substitution (e.g., neopentyl in the target compound vs. propyl in ) introduces steric bulk, which can hinder enzymatic degradation or modulate receptor binding .

- Branched vs.

- Electron-Withdrawing Groups : Fluorinated analogs (e.g., trifluoromethylphenyl in ) exhibit improved lipophilicity and bioavailability due to the electron-withdrawing effects of fluorine .

Anticancer Activity

- The target compound’s neopentyl group may enhance interactions with hydrophobic pockets in DNA methyltransferase 1 (DNMT1), as seen in carbazole-piperazine hybrids .

- In contrast, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is more suited for bioconjugation due to its primary amine group, enabling linkage to antibodies or nanoparticles.

Enzyme Inhibition

- Fluorinated derivatives (e.g., ) show promise as kinase inhibitors due to fluorine’s ability to form hydrogen bonds with active-site residues .

- Chiral analogs like (R)-tert-butyl 2-propylpiperazine-1-carboxylate exhibit enantioselective binding to G-protein-coupled receptors (GPCRs), critical for CNS drug development.

Polymer Chemistry

- Compounds such as 2-({tert-butyl[1-(diethoxyphosphoryl)-2,2-dimethylpropyl]amino}oxy)-2-methylpropionic acid (BlocBuilder ) are specialized for controlled radical polymerization, unlike the target compound, which lacks a phosphonate group .

Physicochemical Properties

- Solubility : Hydrophilic substituents (e.g., 4-(2-hydroxyethyl) in ) improve aqueous solubility, whereas hydrophobic groups (e.g., cyclohexyl in ) enhance membrane permeability.

- Stability : The Boc group in all derivatives protects the piperazine amine from oxidation, but bulkier substituents (e.g., neopentyl) may slow hydrolysis rates .

Biological Activity

Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in various fields due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, including antimicrobial properties, cytotoxic effects, and its role as a potential drug candidate.

Chemical Structure and Properties

- Molecular Formula : C_{13}H_{24}N_{2}O_2

- Molecular Weight : Approximately 256.38 g/mol

- Key Features : The compound contains a tert-butyl group and a piperazine ring, which are significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The selectivity against these pathogens while maintaining low toxicity to mammalian cells is promising for therapeutic applications.

- Mechanism of Action : The compound may disrupt microbial cell membranes or interfere with essential metabolic pathways, although specific mechanisms remain to be fully elucidated.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various studies, revealing its potential as an anticancer agent.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values in different tumor cell lines indicate varying degrees of cytotoxicity, suggesting that structural modifications could enhance its efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB 231 | 34.31 |

| This compound | U-87 MG | 38.29 |

Case Studies

Several case studies have highlighted the effectiveness of piperazine derivatives in combating cancer and other diseases:

- Piperazine Derivatives in Cancer Treatment : A study demonstrated that piperazine derivatives exhibited enhanced activity against tumor cell lines compared to standard treatments like doxorubicin.

- Anthelmintic Activity : Research on related compounds has shown significant larvicidal effects against parasites such as Trichinella spiralis, indicating potential use in veterinary medicine or as antiparasitic agents .

Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets have employed techniques such as:

- Molecular Docking : To predict binding interactions with target proteins.

- In vitro Assays : To assess the biological activity against specific cell lines or pathogens.

These studies are crucial for understanding the compound's mechanism of action and optimizing it for therapeutic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. A representative approach includes coupling tert-butyl piperazine-1-carboxylate derivatives with alkylating agents (e.g., 2,2-dimethylpropyl halides) under basic conditions. For example, nucleophilic substitution reactions using potassium carbonate in polar aprotic solvents (e.g., 1,4-dioxane) at elevated temperatures (110°C) yield ~88% product . Optimization of solvent choice, base strength, and reaction time is critical to minimize side reactions (e.g., over-alkylation). Purification via silica gel chromatography or recrystallization is commonly employed .

Q. What purification techniques are effective for tert-butyl piperazine carboxylate derivatives, and how are they selected?

- Methodological Answer : Silica gel chromatography with gradient elution (e.g., 0–40% ethyl acetate in petroleum ether) is widely used for intermediates . For crystalline derivatives, recrystallization from solvents like diethyl ether or methanol/water mixtures improves purity. Solubility profiles and compound stability under acidic/basic conditions dictate method selection. LCMS and NMR monitoring are essential to confirm purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combined spectroscopic analysis is required:

- 1H/13C NMR : Verify piperazine ring protons (δ 3.0–3.5 ppm) and tert-butyl group (δ 1.4–1.5 ppm) .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- FT-IR : Identify carbonyl stretches (C=O, ~1700 cm⁻¹) and N-H bonds (if present) .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to functionalize tert-butyl piperazine carboxylate derivatives?

- Methodological Answer : Boronic ester intermediates (e.g., tert-butyl 4-[3-(dioxaborolanyl)pyridin-2-yl]piperazine-1-carboxylate) enable Pd-catalyzed cross-coupling with aryl halides. Key parameters include:

- Catalyst choice (e.g., Pd(PPh₃)₄) and ligand optimization.

- Solvent systems (toluene/ethanol) with aqueous bases (e.g., Na₂CO₃) .

- Microwave-assisted heating (100°C, 3 hours) improves reaction efficiency .

Q. What strategies resolve discrepancies between spectroscopic data (e.g., NMR vs. LCMS) during characterization?

- Methodological Answer :

- Contradiction Analysis : Re-run experiments under inert atmospheres to exclude oxidation artifacts.

- Complementary Techniques : Use X-ray crystallography (e.g., single-crystal studies) to resolve ambiguous proton environments .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. How do steric effects from the 2,2-dimethylpropyl group influence reactivity in substitution reactions?

- Methodological Answer : The bulky substituent hinders nucleophilic attack at the piperazine nitrogen. Kinetic studies (e.g., variable-temperature NMR) reveal slower reaction rates compared to less hindered analogs. Steric maps from X-ray data (e.g., Hirshfeld surface analysis) quantify spatial constraints .

Q. What mechanistic insights guide the design of tert-butyl piperazine derivatives for biological applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.